Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)-
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Overview
Description
Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- is an industrial chemical compound known for its use as a colorant dye, particularly in textiles and fabrics . This compound is also referred to as Disperse Orange 61 . It is characterized by its complex molecular structure, which includes a nitrile group, a brominated nitrophenyl azo group, and a phenylethylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- involves multiple steps. The initial step typically includes the diazotization of 2-bromo-4-nitroaniline, followed by coupling with aniline derivatives to form the azo compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents such as acetonitrile and catalysts to facilitate the reactions. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nitriles.
Scientific Research Applications
Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various compounds.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a colorant in the textile industry, providing vibrant and long-lasting colors to fabrics
Mechanism of Action
The mechanism of action of Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- primarily involves its interaction with cellular components. The azo group can undergo reduction within the cellular environment, leading to the formation of amines that can interact with various biomolecules. This interaction can result in changes in cellular processes, making it useful in biological staining and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-((4-((2,6-dibromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)-:
Propanenitrile, 3-((4-((2-chloro-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)-: Another azo dye with similar applications but different halogen substitution.
Uniqueness
Propanenitrile, 3-((4-((2-bromo-4-nitrophenyl)azo)phenyl)(2-phenylethyl)amino)- is unique due to its specific bromine substitution, which imparts distinct chemical properties such as increased reactivity towards nucleophiles and specific color properties that make it highly valuable in the textile industry .
Properties
CAS No. |
64071-85-8 |
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Molecular Formula |
C23H20BrN5O2 |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
3-[4-[(2-bromo-4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile |
InChI |
InChI=1S/C23H20BrN5O2/c24-22-17-21(29(30)31)11-12-23(22)27-26-19-7-9-20(10-8-19)28(15-4-14-25)16-13-18-5-2-1-3-6-18/h1-3,5-12,17H,4,13,15-16H2 |
InChI Key |
ZAHBEAVYBXUUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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